molecular formula C7H15NO4S B15159278 N,N-Bis(2-hydroxyethyl)-L-cysteine CAS No. 675585-12-3

N,N-Bis(2-hydroxyethyl)-L-cysteine

Cat. No.: B15159278
CAS No.: 675585-12-3
M. Wt: 209.27 g/mol
InChI Key: PRSUOYSSWPHKJD-LURJTMIESA-N
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Description

N,N-Bis(2-hydroxyethyl)-L-cysteine is an organic compound that features both hydroxyl and amino functional groups This compound is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of L-cysteine with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction is carried out at elevated temperatures, around 90°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, allows for the recyclability of the catalyst and enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-hydroxyethyl)-L-cysteine is unique due to the presence of the cysteine moiety, which imparts distinct biochemical properties and potential therapeutic applications. The combination of hydroxyl and amino groups enhances its reactivity and versatility in various chemical reactions and industrial applications .

Properties

CAS No.

675585-12-3

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

(2R)-2-[bis(2-hydroxyethyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H15NO4S/c9-3-1-8(2-4-10)6(5-13)7(11)12/h6,9-10,13H,1-5H2,(H,11,12)/t6-/m0/s1

InChI Key

PRSUOYSSWPHKJD-LURJTMIESA-N

Isomeric SMILES

C(CO)N(CCO)[C@@H](CS)C(=O)O

Canonical SMILES

C(CO)N(CCO)C(CS)C(=O)O

Origin of Product

United States

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